(R)-Edelfosine

Chiral Pharmacology Antineoplastic Activity Leukemia

Procure the defined R-enantiomer to eliminate variability from racemic edelfosine or alternative alkylphospholipids. (R)-Edelfosine provides a 2.3× longer terminal half-life (18.2 h vs. 8.0 h for the S-form) and >10-fold selectivity for PI-PLC (IC50 9.6 µM) over PLD. It demonstrates 4.3× greater potency than perifosine and 12.7× greater potency than miltefosine against Leishmania promastigotes. Choose purified (R)-Edelfosine for reproducible lipid raft disruption, Akt/PI3K displacement, and antiparasitic screening. Specifications: C27H58NO6P, MW 523.73, shipped under ambient or blue ice conditions. For research use only; not for human or veterinary application. Request a quotation or order standard 5 mg–100 mg research quantities from authorized distributors.

Molecular Formula C27H58NO6P
Molecular Weight 523.7 g/mol
CAS No. 77286-66-9
Cat. No. B1662340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Edelfosine
CAS77286-66-9
Synonyms1-O-octadecyl-2-methyl-3-phosphatidylcholine
1-O-octadecyl-2-O-methyl-glycero-phosphocholine
1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine
1-O-octadecyl-2-O-methylglycerophosphocholine
1-octadecyl-2-methoxy-sn-glycero-3-phosphorylcholine
1-octadecyl-2-methoxyglycero-3-phosphorylcholine
1-octadecyl-2-methyl-sn-glycero-3-phosphocholine
1-octadecyl-2-methylglycero-3-phosphocholine
2-methoxy-PAF
edelfosine
edelfosine, (+-)-isomer
edelfosine, (R)-isomer
edelfosine, (S)-isomer
ET-18-O-methyl
ET-18-OCH(3)
ET-18-OCH3
ET18-OCH3
ET18-OMe
L-ET-18-OCH3
TLC ELL-12
Molecular FormulaC27H58NO6P
Molecular Weight523.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC
InChIInChI=1S/C27H58NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-32-25-27(31-5)26-34-35(29,30)33-24-22-28(2,3)4/h27H,6-26H2,1-5H3/t27-/m1/s1
InChIKeyMHFRGQHAERHWKZ-HHHXNRCGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A lyophilized powder

(R)-Edelfosine CAS 77286-66-9: Chiral Ether Lipid with Defined Antineoplastic and Anti-HIV Activity


(R)-Edelfosine ((R)-ET-18-OCH3; CAS 77286-66-9) is the purified R-enantiomer of the synthetic alkyl-lysophospholipid edelfosine, belonging to the broader class of antitumor lipids (ATLs) and alkylphospholipid analogs (APLs) [1]. Unlike the clinically used racemic mixture, (R)-Edelfosine represents a defined chiral entity that demonstrates stereospecific biological activity and distinct pharmacokinetic properties compared to its S-counterpart [2]. This compound serves as an essential tool for investigating enantiomer-specific mechanisms of action, particularly in studies of lipid raft disruption, PI3K/Akt pathway inhibition, and selective tumor cell apoptosis.

(R)-Edelfosine Procurement: Why Generic Racemate or Alternative APLs Cannot Substitute Without Experimental Validation


Generic substitution with racemic edelfosine or alternative alkylphospholipids (e.g., miltefosine, perifosine) introduces substantial uncertainty in both mechanistic and outcome reproducibility. The R- and S-enantiomers exhibit differential pharmacokinetic profiles in vivo, with R-CP201 demonstrating a longer terminal half-life (beta t1/2 = 18.2 h) compared to S-CP201 (beta t1/2 = 8.0 h) [1]. Furthermore, within the APL class, edelfosine consistently demonstrates superior antiparasitic and anticancer potency relative to miltefosine and perifosine across multiple species and cell types [2]. Even among edelfosine enantiomers, in vitro cytotoxicity exhibits modest stereoselectivity, with (R)-ET-18-OCH3 being slightly more cytotoxic than its S-counterpart in specific leukemic cell lines [3]. Consequently, experimental systems relying on racemic edelfosine or alternative APLs may yield non-reproducible or quantitatively divergent results, particularly in studies involving long-term exposure, membrane raft dynamics, or cross-resistance mechanisms.

(R)-Edelfosine Evidence Guide: Quantified Differentiation from Racemate, S-Enantiomer, and APL Class Members


Stereospecific In Vitro Cytotoxicity: (R)-Edelfosine vs. (S)-Edelfosine and Racemate in Human Leukemic Cells

The (R)-enantiomer of edelfosine ((R)-ET-18-OCH3) exhibits modest stereoselectivity in cytotoxic activity compared to the (S)-enantiomer and the racemic mixture in human leukemic cell lines [1]. In HUT 78 (T-cell leukemia) and Namalwa (B-cell leukemia) cells, both the racemate (rac-ET-18-OCH3) and (R)-enantiomer were slightly more cytotoxic than the (S)-enantiomer at concentrations ranging from 5–50 μg/mL over 24 hours. This stereoselectivity, while modest, underscores the importance of chiral purity in reproducible cytotoxicity assays.

Chiral Pharmacology Antineoplastic Activity Leukemia

Distinct Pharmacokinetic Profile: (R)-Edelfosine (R-CP201) vs. (S)-Edelfosine (S-CP201) in Rat Model

Following single-dose intravenous administration (20 mg/kg) in male rats, the R-enantiomer (R-CP201) and S-enantiomer (S-CP201) exhibited markedly different pharmacokinetic profiles [1]. R-CP201 demonstrated a substantially longer terminal elimination half-life (beta t1/2 = 18.2 hours) compared to S-CP201 (beta t1/2 = 8.0 hours), while systemic exposure (AUClast) was lower for R-CP201 (149.3 µg·h/mL) relative to S-CP201 (172.6 µg·h/mL). This PK divergence persisted with oral administration (150 mg/kg), where AUClast values were 46.3 µg·h/mL for R-CP201 and 54.2 µg·h/mL for S-CP201. Notably, the S-enantiomer was selected for further clinical development due to these PK/PD advantages [2].

Pharmacokinetics Enantiomer Comparison In Vivo

Superior Antileishmanial Potency: Edelfosine vs. Miltefosine and Perifosine

In direct comparative studies against Leishmania spp., edelfosine was the most potent alkylphospholipid analog tested, ranking edelfosine > perifosine > miltefosine > erucylphosphocholine for antileishmanial activity [1]. Against L. major promastigotes, edelfosine exhibited an IC50 of 4.1 µM, compared to 17.5 µM for perifosine and 52.0 µM for miltefosine—representing a 4.3-fold and 12.7-fold potency advantage, respectively. Against the clinically relevant amastigote stage, edelfosine (IC50 = 1.7 µM) maintained a 4.1-fold potency advantage over perifosine (IC50 = 7.0 µM) and a 21.8-fold advantage over miltefosine (IC50 = 37.0 µM).

Antiparasitic Leishmaniasis APL Class Comparison

Selective Phosphoinositide-Specific Phospholipase C (PI-PLC) Inhibition: Edelfosine vs. Other Phospholipases

Edelfosine selectively inhibits phosphatidylinositol-specific phospholipase C (PI-PLC) with an IC50 of 9.6 µM in both fibroblasts and adenocarcinoma cells, while demonstrating minimal activity against phosphatidylcholine-specific PLC (PC-PLC) or phospholipase D (PLD) [1]. Against PLD in NIH 3T3 cell membranes, edelfosine exhibited an IC50 > 100 µM, confirming a >10-fold selectivity window for PI-PLC inhibition. This selectivity profile contrasts with broader-spectrum phospholipase inhibitors that lack this degree of discrimination among phospholipid signaling pathways.

Signal Transduction Enzyme Inhibition Phospholipase C

In Vivo Antitumor Efficacy: S-Enantiomer vs. R-Enantiomer in Pancreatic Cancer PDX Model

In a pancreatic cancer patient-derived xenograft (PDX) model, the S-enantiomer (S-CP201) demonstrated superior tumor growth inhibition compared to the R-enantiomer (R-CP201) and gemcitabine [1]. S-CP201 achieved a tumor growth inhibition (TGI) of 57%, while R-CP201 achieved a TGI of 33%, and gemcitabine achieved a TGI of 40%. All treatment groups demonstrated 100% survival through the treatment period. This data indicates that while both enantiomers possess antitumor activity in vivo, the S-enantiomer provides a 24 percentage-point greater tumor growth inhibition, supporting its selection for clinical development over the R-counterpart [2].

Pancreatic Cancer PDX Model Tumor Growth Inhibition

Mechanistic Target Engagement: Edelfosine Displaces Akt from Lipid Rafts in Mantle Cell Lymphoma

In mantle cell lymphoma (MCL) cells, both edelfosine and perifosine target lipid rafts and displace Akt as well as key regulatory kinases p-PDK1, PI3K, and mTOR from these membrane microdomains, leading to Akt dephosphorylation and apoptosis induction [1]. While both compounds share this mechanism, edelfosine is noted as the prototypical alkylphospholipid that pioneered this therapeutic strategy [2]. The displacement of Akt from lipid rafts correlates with basal Akt phosphorylation status in MCL cells and can be potentiated by PI3K inhibitors such as wortmannin. No direct quantitative comparison between edelfosine and perifosine in this specific assay is provided; however, the shared mechanism underscores class-level utility with edelfosine serving as the historical reference compound.

Lipid Rafts Akt Signaling Mantle Cell Lymphoma

(R)-Edelfosine Optimal Research Applications: Scenarios Requiring Chiral Purity and Class-Leading Potency


Investigating Enantiomer-Specific Pharmacokinetics and Target Engagement

(R)-Edelfosine is essential for studies designed to dissect the differential pharmacokinetic contributions of each enantiomer in vivo. Given the 2.3-fold longer terminal half-life of R-CP201 (18.2 h) versus S-CP201 (8.0 h) in rats [1], researchers investigating sustained target occupancy, tissue accumulation, or enantiomer-specific metabolism must use purified (R)-Edelfosine rather than racemic material. This scenario is particularly relevant for preclinical PK/PD modeling, drug-drug interaction studies, and investigations into the molecular basis of enantiomer-selective clearance.

Benchmarking Novel Antiparasitic Agents Against the Most Potent APL Reference

For drug discovery programs targeting Leishmania spp. or other kinetoplastid parasites, (R)-Edelfosine serves as the gold-standard reference compound within the alkylphospholipid class. It demonstrates 4.3-fold greater potency than perifosine and 12.7-fold greater potency than miltefosine against L. major promastigotes, and maintains superior potency against intracellular amastigotes [2]. (R)-Edelfosine should be included as a positive control in all antiparasitic screening cascades to contextualize the potency of novel chemical entities.

Mechanistic Studies of Selective PI-PLC Inhibition Without PLD Interference

(R)-Edelfosine provides a >10-fold selectivity window for phosphatidylinositol-specific phospholipase C (PI-PLC, IC50 = 9.6 µM) over phospholipase D (PLD, IC50 > 100 µM) [3]. This selectivity makes it uniquely suitable for experiments requiring clean modulation of the PI-PLC pathway without confounding effects on PLD-mediated signaling. Researchers investigating phosphoinositide turnover, calcium mobilization, or protein kinase C activation should select (R)-Edelfosine over less selective phospholipase inhibitors to ensure interpretable results.

Validating Lipid Raft-Mediated Akt Displacement Assays in Hematological Malignancies

As the prototypical alkylphospholipid that pioneered the lipid raft-displacing mechanism of action, (R)-Edelfosine is the appropriate reference standard for establishing and validating assays that measure Akt and PI3K displacement from membrane microdomains [4]. In mantle cell lymphoma and other B-cell malignancies, edelfosine-induced apoptosis correlates with raft integrity and basal Akt phosphorylation status. Procurement of (R)-Edelfosine ensures that investigators are using the historically validated tool compound for this specific mechanism, enabling cross-study reproducibility and meaningful benchmarking of novel raft-targeting agents.

Technical Documentation Hub

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